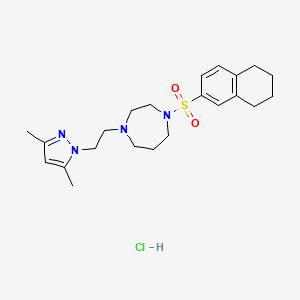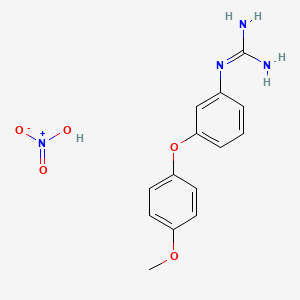
2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. One of the primary research applications of this compound is its use as a potential drug candidate for treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone is not fully understood. However, studies have suggested that this compound may act as an acetylcholinesterase inhibitor, which is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects
Studies have shown that 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone may have various biochemical and physiological effects. For instance, this compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is its potential as a drug candidate for treating various neurological disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone. One potential direction is to further investigate the mechanism of action of this compound to gain a better understanding of its potential therapeutic applications. Additionally, future research could focus on developing more efficient synthesis methods for this compound to improve its accessibility for research purposes. Finally, future studies could investigate the potential of this compound as a treatment for other neurological disorders beyond Alzheimer's and Parkinson's disease.
In conclusion, 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone is a chemical compound with significant potential for various scientific research applications. While its mechanism of action and potential therapeutic applications are not fully understood, this compound has shown promise as a drug candidate for treating neurological disorders. Further research is needed to fully explore the potential of this compound and develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone involves the reaction of piperidine, thiophene-2-carboxaldehyde, and formaldehyde in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Propiedades
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-9-10-3-1-5-13(7-10)8-11(15)12-4-2-6-16-12/h2,4,6,10,14H,1,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBTXMRWROETNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride](/img/structure/B2652632.png)


![1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea](/img/structure/B2652641.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2652644.png)
![2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2652645.png)
![(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2652646.png)
![3,3-dimethyl-5-oxo-5-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amino]pentanoic acid](/img/structure/B2652648.png)
![1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2652649.png)

![[4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2652652.png)
![6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2652654.png)
